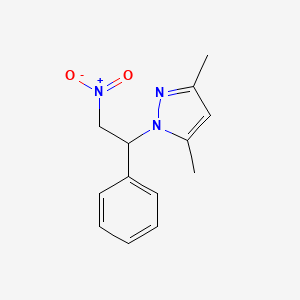
3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,5-Dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits unique reactivity due to its electronic structure, particularly its ability to undergo intramolecular electron transfer. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N4O2. It features a pyrazole ring with a nitro group and a phenyl substituent that contribute to its chemical reactivity and biological properties. The compound can exist in both singlet and triplet states, with the singlet state being more reactive due to its propensity to form ylides.
Research indicates that the compound's biological activity is significantly influenced by its electronic configuration. The formation of an ylide from the singlet state allows for specific reaction pathways that may enhance its pharmacological effects. Conversely, the triplet state exhibits lower reactivity, suggesting that the compound's efficacy may vary depending on its electronic state during biological interactions.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of related pyrazole derivatives against various cancer cell lines. For instance, derivatives synthesized from 3,5-dimethyl-1H-pyrazole have shown promising results in inhibiting cancer cell proliferation. One study reported that a derivative exhibited an IC50 value of 5.35 µM against liver carcinoma cells and 8.74 µM against lung carcinoma cells, outperforming standard treatments like Cisplatin .
Antifungal Activity
Pyrazole compounds have also been investigated for their antifungal properties. A related study highlighted the efficacy of pyrazole derivatives against Sclerotium rolfsii, demonstrating their potential as novel antifungal agents . The modifications in the pyrazole structure can lead to enhanced activity against phytopathogenic fungi.
Case Study 1: Cytotoxic Evaluation
A series of pyrazole derivatives were synthesized and tested for their cytotoxicity using the MTT assay. The study found that specific substitutions on the pyrazole ring significantly affected the compounds' ability to induce cell death in cancer cell lines. The most active derivative showed a strong inhibitory effect comparable to established chemotherapeutic agents .
Case Study 2: Antifungal Efficacy
In another investigation, a modified pyrazole compound was tested for its antifungal activity against several strains of fungi. The results indicated that the compound had a strong inhibitory effect on fungal growth, suggesting its potential as an alternative to existing fungicides .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₂ |
| CAS Number | 28272-18-6 |
| Anticancer IC50 (Liver) | 5.35 µM |
| Anticancer IC50 (Lung) | 8.74 µM |
| Antifungal Activity (IC50) | 12 µg/ml |
特性
IUPAC Name |
3,5-dimethyl-1-(2-nitro-1-phenylethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-8-11(2)16(14-10)13(9-15(17)18)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOXKJXJKIWPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














